2,6-Diiodopyridine
Overview
Description
2,6-Diiodopyridine is a chemical compound that is a derivative of pyridine, where two hydrogen atoms at the 2 and 6 positions of the pyridine ring are replaced by iodine atoms. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, dyes, and coordination compounds. The presence of iodine atoms significantly alters the electronic properties of the pyridine ring, making it a versatile reagent in organic synthesis.
Synthesis Analysis
The synthesis of 2,6-diiodopyridine derivatives can be achieved through various methods. For instance, 2,4,6-trifluoropyridine can be diiodinated to yield 2,4,6-trifluoro-3,5-diiodopyridine, which can further react to form various substituted pyridines . Additionally, 2,6-Dichloropyridine can be transformed into 2-amino-3-nitropyridine-6-methoxy through a series of reactions including substitution, nitration, ammoniation, and oxidation . These methods demonstrate the reactivity of halogenated pyridines and their utility in synthesizing more complex pyridine derivatives.
Molecular Structure Analysis
The molecular structure of 2,6-diiodopyridine derivatives can be influenced by the nature of substituents on the pyridine ring. For example, structurally rigid 2,6-distyrylpyridines exhibit a planar conformation, which is crucial for their application as fluorescent dyes . The introduction of electron-donating or electron-withdrawing groups can significantly affect the electronic absorption and fluorescence spectra of these compounds.
Chemical Reactions Analysis
2,6-Diiodopyridine and its derivatives participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals such as iron, which show unusual thermal and photochemical properties . The iodine atoms in these compounds can also engage in halogen bonding, as demonstrated by the formation of discrete aggregates with iodoperfluorocarbons . Furthermore, the presence of isocyanide groups in some 2,6-diiodopyridine derivatives enables their use in multicomponent chemistry to synthesize complex molecules like opioids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-diiodopyridine derivatives are influenced by their molecular structure. The high fluorescence quantum yields and the spectral properties of these compounds make them suitable for applications as fluorescent probes . The electronic properties, such as the refractive index and non-linear optical parameters, can be investigated using computational methods like DFT calculations, providing insights into their potential applications in materials science .
Scientific Research Applications
2,6-Diiodopyridine is an organic compound that is often used in various chemical reactions . It’s typically a solid powder at room temperature . The molecule features iodine atoms adjacent to the nitrogen of pyridine .
One specific application of 2,6-Diiodopyridine is in the synthesis of strained pyridine-containing cyclyne via reductive aromatization . The compound is prepared by oxidation of 2,6-dimethylpyridine . It also finds use in the preparation of metal-coordinated polymer materials .
Another application is in the field of magnetic systems. For instance, it has been used in the synthesis of new canted antiferromagnetic systems . The two complexes Cu (2ip)X2 were prepared (where 2ip = 2-iodopyridine and X = Cl or Br), and their crystal structures were determined . The two complexes are isomorphous and form a magnetic chain based on the two-halide exchange pathway .
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Synthesis of Acetylene-Expanded Tridentate Ligands
- Field: Organic Chemistry
- Application: 2,6-Diiodopyridine is used as a more reactive base unit in an alternate synthesis of acetylene-expanded tridentate ligands .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not specified in the source .
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Generation of Protonated 2,6-Didehydropyridine
- Field: Physical Organic Chemistry
- Application: Evidence is provided in support of the existence of 2,6-didehydropyridinium cation in the gas phase .
- Method: The protonated 2,6-didehydropyridine was generated and its chemical properties were examined in the gas phase using a Fourier transform ion cyclotron resonance mass spectrometer .
- Results: The results suggest that a mixture of singlet (ground) state and triplet (excited) state 2,6-didehydropyridinium cations was generated. The two different states show qualitatively different reactivity, with the triplet state showing greater Brønsted acidity than that of the singlet state. The triplet state also shows much greater radical reactivity than that of the singlet state .
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Preparation of Multifunctional Ligands
- Field: Organic Chemistry
- Application: 2,6-Diiodopyridine is used as a more reactive base unit in the synthesis of multifunctional ligands .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not specified in the source .
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Synthesis of Acetylene-Expanded Tridentate Ligands
- Field: Organic Chemistry
- Application: 2,6-Diiodopyridine is used as a more reactive base unit in an alternate synthesis of acetylene-expanded tridentate ligands .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-diiodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-2-1-3-5(7)8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBAEQUKKOAEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465601 | |
Record name | 2,6-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diiodopyridine | |
CAS RN |
53710-17-1 | |
Record name | 2,6-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diiodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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